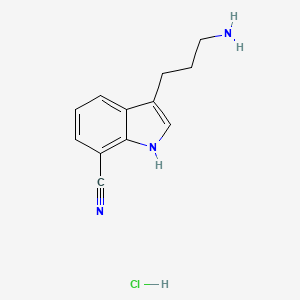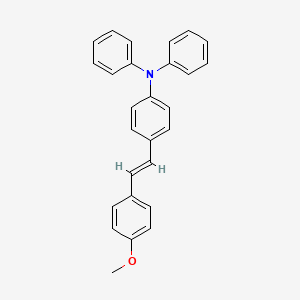
(E)-4-(4-Methoxystyryl)-N,N-diphenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(4-Methoxystyryl)-N,N-diphenylaniline is an organic compound characterized by its unique structure, which includes a methoxystyryl group and a diphenylaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(4-Methoxystyryl)-N,N-diphenylaniline typically involves the reaction of 4-methoxystyrene with N,N-diphenylaniline under specific conditions. One common method includes the use of a palladium-catalyzed Heck reaction, where the 4-methoxystyrene is coupled with N,N-diphenylaniline in the presence of a palladium catalyst and a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-4-(4-Methoxystyryl)-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The styryl group can be reduced to form saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
(E)-4-(4-Methoxystyryl)-N,N-diphenylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mécanisme D'action
The mechanism of action of (E)-4-(4-Methoxystyryl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to cellular proteins and altering their function, leading to effects such as apoptosis in cancer cells. The compound’s ability to fluoresce under certain conditions also makes it useful in imaging applications, where it can bind to specific cellular components and emit light upon excitation .
Comparaison Avec Des Composés Similaires
- (E)-4-Methoxystyrylboronic acid
- (E)-4-Methoxystyrylbenzene
- (E)-4-Methoxystyrylaniline
Comparison: (E)-4-(4-Methoxystyryl)-N,N-diphenylaniline is unique due to its combination of a methoxystyryl group and a diphenylaniline moiety, which imparts distinct electronic and steric properties. Compared to similar compounds, it offers enhanced stability and specific reactivity patterns, making it particularly valuable in applications requiring precise molecular interactions .
Propriétés
Formule moléculaire |
C27H23NO |
|---|---|
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
4-[(E)-2-(4-methoxyphenyl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C27H23NO/c1-29-27-20-16-23(17-21-27)13-12-22-14-18-26(19-15-22)28(24-8-4-2-5-9-24)25-10-6-3-7-11-25/h2-21H,1H3/b13-12+ |
Clé InChI |
JRXWOCIYAKMCGO-OUKQBFOZSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


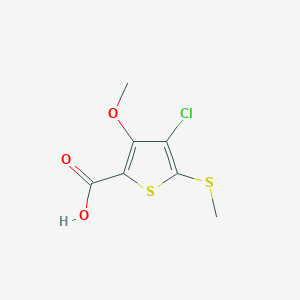
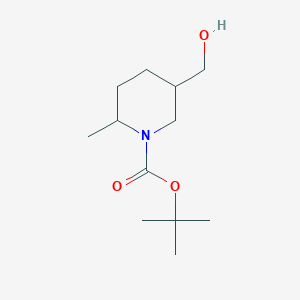
![6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13141576.png)
![(1S,3R,4R,6S,8S,10S,13R,14R,16R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B13141602.png)
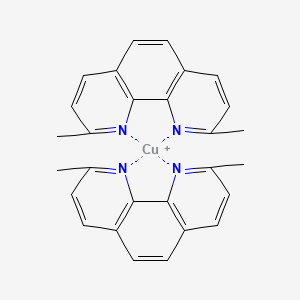

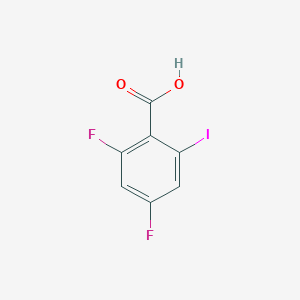
![5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B13141617.png)




